N-(2,3-dimethylphenyl)-6-[(2E)-2-{[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
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Overview
Description
5-(3-METHYL-4-NITROPHENYL)-2-FURALDEHYDE 2-[6-(2,3-DIMETHYLANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]HYDRAZONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a furaldehyde moiety with an oxadiazolo-pyrazinyl hydrazone, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-METHYL-4-NITROPHENYL)-2-FURALDEHYDE 2-[6-(2,3-DIMETHYLANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]HYDRAZONE typically involves multiple steps, starting with the preparation of the furaldehyde and oxadiazolo-pyrazinyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final hydrazone compound. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(3-METHYL-4-NITROPHENYL)-2-FURALDEHYDE 2-[6-(2,3-DIMETHYLANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]HYDRAZONE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its reactivity and properties.
Reduction: Reduction reactions can convert nitro groups to amines, affecting the compound’s biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility in different applications
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
5-(3-METHYL-4-NITROPHENYL)-2-FURALDEHYDE 2-[6-(2,3-DIMETHYLANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]HYDRAZONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(3-METHYL-4-NITROPHENYL)-2-FURALDEHYDE 2-[6-(2,3-DIMETHYLANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine: Shares structural similarities and potential biological activities.
4-Nitrophenyl methyl ketone: Another compound with a nitrophenyl group, used in different chemical applications.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a similar aromatic structure and is used in various chemical syntheses.
Uniqueness
5-(3-METHYL-4-NITROPHENYL)-2-FURALDEHYDE 2-[6-(2,3-DIMETHYLANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]HYDRAZONE stands out due to its unique combination of functional groups and structural complexity.
Properties
Molecular Formula |
C24H20N8O4 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
6-N-(2,3-dimethylphenyl)-5-N-[(E)-[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylideneamino]-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
InChI |
InChI=1S/C24H20N8O4/c1-13-5-4-6-18(15(13)3)26-21-22(28-24-23(27-21)30-36-31-24)29-25-12-17-8-10-20(35-17)16-7-9-19(32(33)34)14(2)11-16/h4-12H,1-3H3,(H,26,27,30)(H,28,29,31)/b25-12+ |
InChI Key |
FOQLJVXOVHHZPK-BRJLIKDPSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC2=NC3=NON=C3N=C2N/N=C/C4=CC=C(O4)C5=CC(=C(C=C5)[N+](=O)[O-])C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC3=NON=C3N=C2NN=CC4=CC=C(O4)C5=CC(=C(C=C5)[N+](=O)[O-])C)C |
Origin of Product |
United States |
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